
2-Chloro-1-(2-chloroethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloroethoxy)butane is an organic compound with the molecular formula C6H12Cl2O. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethoxy)butane: Similar in structure but lacks the second chlorine atom.
2-Chlorobutane: A simpler compound with only one chlorine atom and no ether linkage.
1-Chloro-2-butene: An unsaturated compound with a double bond and one chlorine atom.
Uniqueness
2-Chloro-1-(2-chloroethoxy)butane is unique due to the presence of two chlorine atoms and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
89026-53-9 |
|---|---|
Fórmula molecular |
C6H12Cl2O |
Peso molecular |
171.06 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloroethoxy)butane |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3 |
Clave InChI |
DTOXYKAMOQYLOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


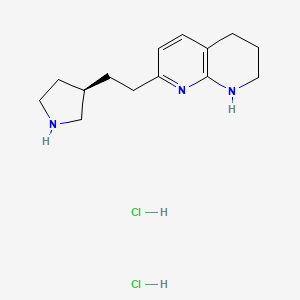

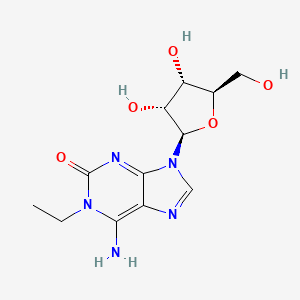
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)

![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)



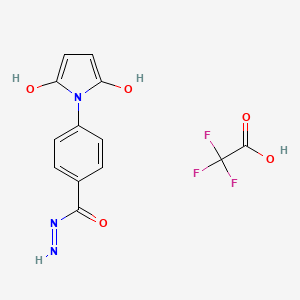
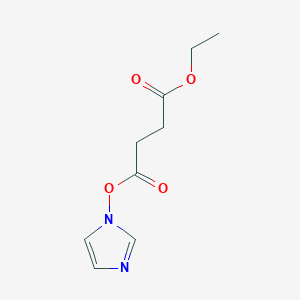
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
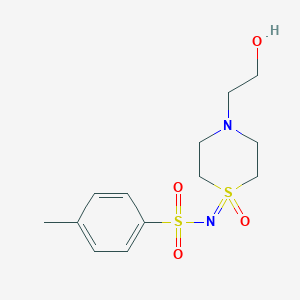
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
